REACTION_CXSMILES
|
[H-].[Na+].[C:3]12([OH:13])[CH2:12][CH:7]3[CH2:8][CH:9]([CH2:11][CH:5]([CH2:6]3)[CH2:4]1)[CH2:10]2.Cl[CH2:15][C:16]([OH:18])=[O:17]>C1COCC1>[C:3]12([O:13][CH2:15][C:16]([OH:18])=[O:17])[CH2:10][CH:9]3[CH2:8][CH:7]([CH2:6][CH:5]([CH2:11]3)[CH2:4]1)[CH2:12]2 |f:0.1|
|
Name
|
|
Quantity
|
39.4 g
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
50 g
|
Type
|
reactant
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
resultant suspension
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
46.5 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)O
|
Name
|
|
Quantity
|
250 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
ice water
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at this temperature for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
To a stirred, ice-cooled
|
Type
|
CUSTOM
|
Details
|
The coolant was removed
|
Type
|
STIRRING
|
Details
|
the suspension was stirred at ambient temperature for 30 minutes
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
carefully quenched with water (750 mL)
|
Type
|
WASH
|
Details
|
The mixture was washed with diethyl ether (2×500 mL)
|
Type
|
FILTRATION
|
Details
|
The resultant suspension was filtered
|
Type
|
WASH
|
Details
|
the filter-cake washed with water (500 mL)
|
Type
|
DISSOLUTION
|
Details
|
The solid residue was dissolved in chloroform (750 mL)
|
Type
|
WASH
|
Details
|
washed with saturated brine (750 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic phase was then dried over magnesium sulfate
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated at reduced pressure
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
C12(CC3CC(CC(C1)C3)C2)OCC(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 57.25 g | |
YIELD: PERCENTYIELD | 83% | |
YIELD: CALCULATEDPERCENTYIELD | 83% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |